undecairon (III) complex
Description
Contextual Background of High-Nuclearity Metal Clusters in Inorganic Chemistry
High-nuclearity clusters are coordination compounds containing a significant number of metal centers, often arranged in distinct geometric formations. fiveable.me These clusters represent a fascinating area of inorganic chemistry, bridging the gap between simple mononuclear complexes and bulk metallic materials. rsc.org The collective interactions between the numerous metal centers can give rise to unique electronic, magnetic, and catalytic properties that are not observed in their smaller counterparts. fiveable.me The rational design and synthesis of these large molecular aggregates are major goals in modern inorganic and materials science, with potential applications in fields like nanomagnetism and molecular electronics. acs.org Researchers are actively developing synthetic strategies, such as self-assembly and the use of metalloligands, to construct and control the architecture of these complex structures. acs.orgacs.org The study of high-nuclearity clusters is crucial for understanding the transition from molecular behavior to the properties of extended solid-state materials. unibo.it
Significance of Iron(III) in Coordination Chemistry and Beyond
Iron(III), or ferric iron, is a pivotal element in coordination chemistry and plays a vital role in numerous biological and industrial processes. fiveable.menumberanalytics.com Its +3 oxidation state allows it to form stable coordination compounds with a variety of ligands, particularly those with oxygen donor atoms. fiveable.metandfonline.com The coordination chemistry of iron(III) is characterized by its ability to form complexes with diverse geometries, most commonly octahedral. tandfonline.comlibretexts.org In biological systems, iron(III) is essential for processes such as oxygen transport in hemoglobin, electron transfer in cytochromes, and iron storage in ferritin. numberanalytics.comlibretexts.orgwikipedia.org The hydrolytic polymerization of iron(III) is a key process in the formation of iron-containing minerals and is involved in biomineralization. acs.org The tendency of aqueous iron(III) to hydrolyze and form polynuclear oxo-hydroxo aggregates is a defining feature of its chemistry. wikipedia.org
Overview of Undecairon(III) Complex as a Representative System
The undecairon(III) oxo-hydroxo complex, specifically [Fe₁₁O₆(OH)₆(O₂CPh)₁₅], stands as a significant example of a polynuclear iron(III) aggregate. acs.org Its synthesis and structural characterization have provided valuable insights into the formation of the polyiron core of the iron-storage protein ferritin. acs.orgmit.edu This complex is notable for its self-assembly from simpler iron precursors. acs.org The structure of the undecairon(III) aggregate features a core of eleven iron(III) ions bridged by oxo (O²⁻) and hydroxo (OH⁻) ligands, with benzoate (B1203000) ligands encapsulating the metallic core. acs.org The study of this complex, including its magnetic and electrochemical properties, has contributed to a deeper understanding of the behavior of polynuclear iron systems. acs.orgacs.org
Detailed Research Findings
The undecairon(III) complex, with the formula [Fe₁₁O₆(OH)₆(O₂CPh)₁₅], has been the subject of detailed investigation, providing crucial data on its structure and properties.
Structural Characteristics:
The molecular structure of the undecairon(III) aggregate reveals a complex arrangement of iron, oxygen, and organic ligands.
| Feature | Description |
| Core Composition | The central core consists of eleven iron(III) ions. |
| Bridging Ligands | The iron centers are bridged by six μ₃-oxo (O²⁻) and six μ₃-hydroxo (OH⁻) ligands. acs.org |
| Peripheral Ligands | Fifteen benzoate (O₂CPh⁻) ligands surround the inorganic core. acs.org |
| Fe-O Bond Distances | The bond lengths between iron and oxygen atoms vary, ranging from approximately 1.876 Å for Fe-(μ-O) interactions to 2.106 Å for Fe-O(benzoate) bonds. acs.org |
Synthesis and Stability:
The synthesis of the undecairon(III) complex is a notable example of self-assembly in coordination chemistry.
| Aspect | Details |
| Synthetic Approach | The complex self-assembles in solution from simpler iron(III) precursors in the presence of benzoate ligands. acs.org |
| Solution Stability | Solutions of the undecairon(III) complex in dry dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) are stable over extended periods, as indicated by optical spectroscopy. acs.org |
Electrochemical and Magnetic Properties:
The electronic and magnetic behavior of the undecairon(III) complex has been thoroughly characterized.
| Property | Findings |
| Electrochemical Behavior | Cyclic voltammetry studies in dichloromethane revealed a quasi-reversible one-electron reduction at -0.309 V versus SCE, which is tentatively assigned to the formation of the [Fe₁₁O₆(OH)₆(O₂CPh)₁₅]⁻ anion. acs.org Two additional irreversible reduction waves were also observed at -0.817 V and -1.323 V. acs.org |
| Magnetic Properties | Temperature-dependent magnetic susceptibility measurements indicate internal antiferromagnetic coupling between the iron(III) centers. acs.org These studies are consistent with a ground state spin of S = 1/2 for the entire aggregate. acs.org |
Properties
CAS No. |
103257-89-2 |
|---|---|
Molecular Formula |
C6H5Cl2N |
Synonyms |
undecairon (III) complex |
Origin of Product |
United States |
Synthetic Methodologies for Undecairon Iii Complexes
Controlled Hydrolytic Polymerization Approaches
The formation of iron-oxo clusters is fundamentally a process of polymerization driven by the hydrolysis of aquated Fe(III) ions. acs.orgacs.org Uncontrolled, this process typically leads to the precipitation of bulk iron oxides or oxyhydroxides. acs.org The synthesis of a discrete, soluble undecairon(III) aggregate, therefore, hinges on carefully managing this hydrolytic process to halt the polymerization at the desired cluster size. researchgate.net This is achieved by limiting the amount of water and utilizing specific precursors and solvent systems that guide the assembly pathway. researchgate.net
Role of Ferric Salts and Precursors
The choice of the initial ferric salt is a critical parameter in the synthesis of undecairon(III) complexes. Simple ferric salts, such as ferric chloride (FeCl₃), are common starting materials. google.comnih.gov The reaction begins with the hydrolysis of the Fe(III) ions, a process that can be initiated from simple mononuclear precursors. nih.gov A key strategy involves starting with pre-formed oxo-bridged binuclear ferric salts. researchgate.net This approach provides a foundational [Fe₂O]⁴⁺ unit, which can then be induced to polymerize in a controlled manner.
The nature of the counter-ion in the ferric salt can also influence the reaction pathway, affecting the rate of hydrolysis and the intermediates formed. The goal is to create a steady, controlled supply of hydrolyzed iron species that can be captured and organized by templating ligands before they polymerize into insoluble oxides.
Table 1: Common Ferric Precursors in Iron Cluster Synthesis
| Precursor | Formula | Typical Role |
|---|---|---|
| Ferric Chloride | FeCl₃ | A common, highly reactive source of Fe(III) ions. |
| Ferric Nitrate | Fe(NO₃)₃ | Used in hydrolytic polymerization studies. acs.org |
| Ferric Perchlorate | Fe(ClO₄)₃ | A source of Fe(III) with a non-coordinating anion. |
Solvent System Effects on Cluster Assembly Pathways
The solvent system plays a multifaceted role in directing the assembly of undecairon(III) clusters. In the synthesis of the notable complex [Fe₁₁O₆(OH)₆(O₂CPh)₁₅], a nonaqueous solution is employed to strictly limit the extent of hydrolysis. researchgate.netresearchgate.net The choice of solvent impacts the solubility of the ferric precursors, the templating ligands, and the final cluster product. Furthermore, the solvent can influence the kinetics of the assembly process and the stability of the resulting complex.
For instance, solvents like acetonitrile (B52724) or dichloromethane (B109758) can provide the necessary non-aqueous environment to control hydrolysis, while coordinating solvents like tetrahydrofuran (B95107) (THF) can also play a role in the crystal structure, for example, by forming hydrogen bonds with the cluster's surface ligands. acs.org The crystallization of different forms of the same undecairon(III) aggregate from different solvent systems (e.g., with variations in acetonitrile or THF content) underscores the solvent's influence on the final solid-state structure. acs.org The use of organic solvents can also lead to different crystallization pathways compared to aqueous systems. researchgate.net
Ligand-Templated Assembly Strategies
While controlling hydrolysis is crucial, the key to isolating a discrete undecairon(III) core lies in the use of templating ligands. These ligands bind to the iron centers and bridge between them, directing the geometry and nuclearity of the final cluster. They effectively "cap" the growing iron-oxo core, preventing further polymerization and stabilizing the specific undecanuclear structure.
Carboxylate Ligands in Undecairon(III) Formation
Carboxylate ligands, such as benzoate (B1203000), have proven highly effective in the formation of undecairon(III) complexes. researchgate.net In the synthesis of [Fe₁₁O₆(OH)₆(O₂CPh)₁₅], benzoate ligands are essential. researchgate.netacs.org They perform several critical functions:
Bridging: Carboxylates can adopt various bridging modes (e.g., syn,syn-η¹:η¹:μ), linking multiple iron centers and building the cluster framework.
Steric Encapsulation: The organic periphery of the carboxylate ligands provides a hydrophobic sheath around the inorganic Fe₁₁O₆(OH)₆ core, enhancing its solubility in organic solvents and preventing aggregation.
The self-assembly process involves the hydrolytic polymerization of ferric ions in the presence of these carboxylate salts, which guide the formation of the specific undecairon(III) oxo-hydroxo aggregate. researchgate.net
Table 2: Synthesis of a Benzoate-Ligated Undecairon(III) Complex
| Parameter | Description | Reference |
|---|---|---|
| Product | [Fe₁₁O₆(OH)₆(O₂CPh)₁₅] | researchgate.netacs.org |
| Iron Source | Oxo-bridged binuclear ferric salt | researchgate.net |
| Templating Ligand | Benzoic Acid / Benzoate | acs.org |
| Method | Controlled hydrolytic polymerization in nonaqueous solution | researchgate.netresearchgate.net |
| Key Feature | The carboxylate ligand templates the formation of the Fe₁₁ core. | acs.org |
Pseudo-Carboxylate Ligands and Their Influence on Core Formation
While carboxylates are well-established, other ligands that mimic their bridging and chelating functions, often termed "pseudo-carboxylates," can also direct the formation of polynuclear iron clusters. These include Schiff base ligands, which are readily synthesized and can offer a variety of coordination modes through their N₂O₂ donor sets. scirp.orgacs.orgnih.gov
The structure of the Schiff base ligand, particularly the nature of the bridge between the donor atoms, can preferentially guide the formation of specific oligonuclear species. semanticscholar.org For example, shortened salen-type Schiff bases have been shown to drive the formation of tetranuclear iron(III) clusters. youtube.com The principle of using a ligand's steric and electronic properties to control the final cluster nuclearity is central. By modifying the ligand backbone, it is conceivable that pseudo-carboxylate ligands could be designed to specifically template an undecairon(III) core, although specific examples leading to an Fe₁₁ cluster are not as established as for simple carboxylates. The use of pyridonate ligands, for instance, has led to the formation of novel Fe₄ and Fe₅ clusters, demonstrating how changing the ligand type can lead to different core structures. nih.gov
Reaction Condition Optimization for Reproducible Synthesis
The successful and reproducible synthesis of a specific polynuclear cluster like an undecairon(III) complex is highly sensitive to the precise reaction conditions. Minor variations can lead to mixtures of products or the formation of different cluster nuclearities. Therefore, careful optimization of several parameters is essential.
Key parameters that require stringent control include:
Temperature: Temperature affects the rates of both hydrolysis and ligand exchange, influencing which thermodynamic or kinetic product is favored.
Concentration: The concentration of the ferric precursor and the templating ligand can shift the equilibrium and affect the assembly process.
Stoichiometry: The molar ratio of the iron salt to the templating ligand and the controlled addition of water are critical for achieving the target structure.
Rate of Reagent Addition: The speed at which reagents are added can influence local concentrations and affect the nucleation and growth of the clusters. acs.org
Systematic studies where these parameters are varied are necessary to identify the optimal conditions that maximize the yield and purity of the desired undecairon(III) complex. This optimization ensures that the synthesis is reliable and reproducible, which is crucial for any subsequent studies of the complex's properties and reactivity.
Table 3: Conceptual Framework for Synthesis Optimization
| Parameter Varied | Potential Effect on Undecairon(III) Synthesis |
|---|---|
| Temperature | Low temperatures may favor a kinetic product; high temperatures may lead to decomposition or formation of a more stable (but different) cluster. |
| [Fe³⁺] : [Ligand] Ratio | A low ligand ratio may lead to incomplete capping and further polymerization; a high ratio may favor smaller, fully-ligated clusters. |
| Rate of Water Addition | A slow, controlled addition of water is crucial to prevent rapid, uncontrolled hydrolysis and precipitation of iron oxides. |
| pH / Base Addition | The pH controls the rate and extent of hydrolysis; addition of a non-coordinating base can be used to precisely control this process. acs.org |
Temperature and pH Control in Cluster Synthesis
The formation of undecairon(III) and other high-nuclearity iron(III) oxo-hydroxo clusters is fundamentally a process of controlled hydrolytic polymerization of iron(III) precursors. Temperature and pH emerge as critical parameters that dictate the rate and extent of hydrolysis and condensation reactions, thereby influencing the final nuclearity and structure of the resulting cluster.
The synthesis of iron-oxo clusters is highly sensitive to the acidity of the reaction medium. The pH level directly influences the protonation state of water molecules and hydroxide (B78521) ions, which are integral to the formation of the oxo and hydroxo bridges that constitute the cluster's core. While specific quantitative studies detailing the precise pH required for undecairon(III) cluster formation are not extensively documented in publicly available research, the general principles of iron(III) hydrolysis suggest that a carefully controlled, near-neutral or slightly acidic environment is necessary to promote the gradual polymerization required for high-nuclearity cluster assembly. A significant increase in pH can lead to the rapid precipitation of amorphous iron(III) hydroxides, preventing the formation of discrete, crystalline polynuclear complexes.
Temperature plays a crucial role in the kinetics of cluster formation. A patent related to the synthesis of iron benzoate complexes through a hydrothermal method highlights the profound impact of temperature on the morphology of the resulting products. While not explicitly detailing the nuclearity, the findings demonstrate that temperature directly influences the structural outcome.
Interactive Data Table: Effect of Hydrothermal Synthesis Temperature on Iron Benzoate Complex Morphology
| Temperature Range (°C) | Resulting Morphology of Iron Benzoate Complex |
| < 70 | Irregular granular particles |
| 70 - 90 | Tetragonal structure |
| 120 - 180 | Flower-like structure with common vertices |
| > 180 | Smaller, three-dimensional flower-like structure |
| Data derived from patent CN115353452B, which describes the morphological control of iron benzoate complexes. The nuclearity of these complexes was not specified. |
This data underscores the principle that thermal energy input can overcome activation barriers for different nucleation and growth pathways, leading to distinct structural arrangements. In the context of undecairon(III) cluster synthesis, temperature control is likely a key factor in directing the self-assembly process towards the desired high-nuclearity core rather than smaller, more thermodynamically stable clusters or amorphous precipitates.
Stoichiometric Ratios and Their Impact on Nuclearity
The relative concentrations of the iron precursor and the coordinating ligands are a determining factor in the final nuclearity of the resulting cluster. The ligands, often carboxylates such as benzoate, play a multifaceted role in the synthesis. They act as chelating and bridging moieties that stabilize the growing iron-oxo core, and they also control the extent of polymerization by capping potential growth sites.
The synthesis of the notable undecairon(III) complex, [Fe11O6(OH)6(O2CPh)15], is described as a self-assembly process involving the controlled hydrolytic polymerization of an iron(III) source in the presence of benzoate ligands. While the seminal work on this complex does not provide a systematic investigation of varying stoichiometric ratios, the successful isolation of the undecairon cluster implies an optimal ratio of iron to benzoate that favors the formation of this specific nuclearity.
Research on other high-nuclearity iron-oxo clusters provides insight into the importance of stoichiometry. For instance, in the synthesis of other polynuclear iron clusters, the ratio of the iron salt to the ligand and any added base is meticulously controlled to achieve the desired outcome. An excess of ligand can lead to the formation of smaller, more saturated clusters, as there are more capping groups available to terminate the polymerization process. Conversely, an insufficient amount of ligand may not provide adequate stabilization for the high-nuclearity core, potentially leading to the formation of insoluble iron oxides or hydroxides.
The precise stoichiometric balance required for the synthesis of undecairon(III) complexes is therefore a critical parameter that must be carefully optimized. It is the interplay between the rate of hydrolysis (controlled by pH and temperature) and the capping of the growing cluster by ligands (controlled by stoichiometry) that ultimately dictates the successful assembly of the undecairon(III) core.
Structural Elucidation and Topographical Analysis
Single Crystal X-ray Diffraction Studies
Crystallographic Symmetry and Space Group Determination
The initial step in SC-XRD analysis involves determining the crystal system and space group, which describe the symmetry of the crystal lattice. wikipedia.orgtu-dresden.de For undecairon(III) complexes, the specific symmetry depends on the nature of the surrounding ligands and the crystallization conditions. A notable example is a novel undecairon(III) phosphonate (B1237965) cluster which was found to crystallize in the triclinic system with the centrosymmetric space group P1. researchgate.net The choice of origin in centrosymmetric space groups is often a point of inversion, which simplifies subsequent calculations. ucl.ac.uk
Crystallographic Data for an Undecairon(III) Phosphonate Complex
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
Bridging Motifs: Oxo and Hydroxo Bridges within the Cluster
The stability and structure of the Fe₁₁ core are critically dependent on the presence of oxo (O²⁻) and hydroxo (OH⁻) bridging ligands. nih.govrsc.org In the [Fe₁₁O₆(OH)₆(O₂CPh)₁₅] cluster, there are six μ₃-oxo ligands and six μ-hydroxo ligands that, along with the carboxylate groups, link the eleven iron centers. dtic.mil These oxo and hydroxo groups arise from the deprotonation of water molecules during the self-assembly of the cluster. dtic.mil The Fe-O bond lengths within these bridges vary, influencing the magnetic properties of the cluster. dtic.mil The formation of such stable oxo and hydroxo bridges is a key step in the growth of extended metal-oxo structures from aqueous solutions. rsc.org
Intermolecular Interactions and Crystal Packing Architectures
Crystal packing describes the arrangement of individual molecules within the crystal lattice, which is governed by intermolecular interactions. numberanalytics.com For large, ligand-passivated clusters like the undecairon(III) complex, the crystal packing is primarily driven by weaker forces such as van der Waals interactions and, where applicable, hydrogen bonding between the peripheral ligands. mdpi.com In the case of [Fe₁₁O₆(OH)₆(O₂CPh)₁₅], the packing is dictated by the interactions between the phenyl groups of the benzoate (B1203000) ligands on adjacent clusters. These interactions, while individually weak, collectively stabilize the three-dimensional crystal structure. The analysis of these packing arrangements can reveal how molecules orient themselves to achieve maximum stability, often forming patterns like head-to-tail dimers or more complex layered architectures. researchgate.net
Spectroscopic Probes for Structural Confirmation
While SC-XRD provides a static picture of the crystalline state, spectroscopic techniques offer complementary information about the molecule's vibrational properties, confirming the presence of specific functional groups and bonding motifs. up.ac.za
Vibrational Spectroscopy (Infrared, Raman) for Ligand and Core Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the structural components of undecairon(III) complexes. uni-siegen.desepscience.com These methods measure the vibrational energies of molecular bonds. su.se For a complex like [Fe₁₁O₆(OH)₆(O₂CPh)₁₅], the spectra exhibit characteristic bands corresponding to both the benzoate ligands and the central iron-oxo core.
Ligand Identification : The benzoate ligands are identified by the strong asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of their carboxylate groups (COO⁻). The positions of these bands and the difference between them (Δν) provide information about the coordination mode of the carboxylate to the iron centers.
Core Identification : The Fe-O and Fe-OH vibrations of the oxo and hydroxo bridges appear in the low-frequency region of the spectra (typically below 800 cm⁻¹). These bands are direct spectroscopic signatures of the polymetallic core.
The complementary nature of IR and Raman spectroscopy is crucial; a vibration may be strong in one and weak or absent in the other depending on the change in dipole moment (IR active) or polarizability (Raman active) during the vibration. up.ac.zasepscience.com
Characteristic Vibrational Frequencies for Undecairon(III) Benzoate Complexes
| Vibrational Mode | Typical Wavenumber (cm-1) | Technique |
|---|---|---|
| Carboxylate Asymmetric Stretch (νₐₛ(COO⁻)) | ~1600 | IR |
| Carboxylate Symmetric Stretch (νₛ(COO⁻)) | ~1400 | IR |
| Fe-O/Fe-OH Stretching | 400 - 800 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environments of atoms within a molecule. researchgate.net In the context of the undecairon (III) complex, ¹H NMR spectroscopy is particularly useful for characterizing the organic ligands coordinated to the iron centers. rasayanjournal.co.inejournal.by The undecairon (III) core is paramagnetic, which introduces significant challenges for NMR analysis, such as the broadening and large shifting of resonance signals (hyperfine shifts) for protons close to the metal centers. nih.gov However, this paramagnetism can also be exploited to gain structural information. ias.ac.in
The analysis of an undecairon (III) oxo-hydroxo aggregate with benzoate ligands, such as [Fe₁₁O₆(OH)₆(O₂CPh)₁₅], relies on solution-state NMR to confirm the presence and nature of these ligands. researchgate.netmit.edu Despite the complexity, NMR can verify the integrity of the ligands upon dissolution and provide information about their symmetry environment in solution. ejournal.bynih.gov For instance, the observation of signals in the aromatic region, even if broadened, confirms the presence of the benzoate groups. nih.gov The integration of these signals can be used to determine the relative ratios of different types of ligands if multiple species are present. nih.gov Variable-temperature NMR studies can also provide insights into the magnetic properties and dynamic processes within the cluster in solution. ejournal.by
Table 1: Representative ¹H NMR Data for Ligands on an this compound Data are hypothetical and representative for educational purposes, illustrating typical shifts for ligands in a paramagnetic environment.
| Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Benzoate (ortho-H) | 10.5 - 12.0 | broad | Significantly shifted due to proximity to paramagnetic Fe(III) centers. |
| Benzoate (meta-H) | 8.5 - 9.5 | broad | Less shifted than ortho-protons but still affected by paramagnetic influence. |
| Benzoate (para-H) | 7.8 - 8.2 | broad | Closest to typical diamagnetic region but still broadened. |
| Hydroxo (μ₃-OH) | 15.0 - 20.0 | very broad | Often difficult to observe directly due to extreme broadening and exchange. |
Electron Microscopy for Nanoscale Structural Characterization
Electron microscopy techniques are indispensable for the direct visualization of materials at the nanoscale, providing crucial information on size, shape, and morphology that is not accessible through spectroscopic or diffraction methods alone. tuwien.at For large polynuclear clusters like the this compound, which can be seen as a bridge between molecular chemistry and materials science, electron microscopy offers a unique window into their supramolecular assembly and solid-state characteristics. researchgate.netdtic.mil
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the visualization of the atomic lattice of a crystalline material. researchgate.netthermofisher.com For an this compound, HRTEM can provide definitive evidence of the crystalline nature of the sample by imaging the ordered arrangement of the clusters in the solid state. nih.gov It can reveal the lattice fringes corresponding to the spacing between crystal planes, which can be correlated with data from X-ray diffraction. researchgate.net This is particularly relevant when studying how these molecular clusters pack to form bulk materials or when they are used as models for biomineralization, such as in the formation of the iron core of ferritin. mdpi.comacs.org
Table 2: Nanoscale Structural Data from TEM/HRTEM Analysis of a Polynuclear Iron Cluster Sample Data are representative and illustrate typical parameters obtained from analysis.
| Parameter | Value | Technique | Significance |
| Average Particle Size | 20 - 50 nm | TEM | Indicates the size of cluster aggregates or nanocrystals. |
| Particle Morphology | Quasi-spherical aggregates | TEM | Describes the overall shape of the observed particles. |
| Crystallinity | Crystalline | HRTEM / SAED | Confirms the long-range ordered structure of the material. |
| Lattice Fringes Spacing | 0.9 nm | HRTEM | Corresponds to specific crystallographic planes, confirming the structural integrity of the crystal. |
| SAED: Selected Area Electron Diffraction |
Scanning Electron Microscopy (SEM) for Morphology Analysis
Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and morphology of bulk materials. filab.frnanoscience.com Unlike TEM, SEM analyzes the surface of a sample by scanning it with a focused beam of electrons, providing detailed three-dimensional-like images. researchgate.net For the this compound, which can be isolated as a stable crystalline powder, SEM analysis is crucial for understanding the macroscopic morphology of the solid material. researchgate.netresearchgate.net
SEM imaging can reveal the shape of the crystals, their size distribution, and the degree of aggregation. researchgate.net This information is vital for materials science applications, as the morphology of a powder can significantly influence its properties, such as its packing density and dissolution behavior. researchgate.net Analysis of an this compound powder by SEM would provide qualitative and quantitative data on the surface features of the microcrystals that constitute the bulk sample. filab.fr
Table 3: Morphological Features of an this compound Powder from SEM Analysis Data are representative and illustrate typical parameters obtained from analysis.
| Feature | Description | Method of Analysis |
| Crystal Habit | Rhombohedral or irregular block-like crystals | SEM Imaging |
| Average Crystal Size | 5 - 20 µm | SEM with particle size analysis software |
| Surface Texture | Smooth crystal faces with some stepped features | High-magnification SEM Imaging |
| Aggregation State | Loosely agglomerated microcrystals | Low-magnification SEM Imaging |
Electronic Structure and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation
Density Functional Theory (DFT) has become the preeminent computational method for investigating the electronic structure of large, polynuclear transition metal complexes. ufl.edursc.orgmdpi.com Its balance of computational cost and accuracy allows for the modeling of systems containing dozens of atoms, making it well-suited for undecairon(III) clusters. ohsu.edu DFT calculations can predict geometries, electronic energies, and magnetic properties by approximating the complex many-electron problem in terms of the electron density. brighton.ac.uk For an undecairon(III) complex, DFT serves as the foundation for understanding the distribution of electrons and spins, and the nature of the chemical bonds holding the cluster together.
Each high-spin iron(III) ion in an undecairon(III) complex possesses five unpaired electrons (S = 5/2). The interaction between these eleven spin centers leads to a quasi-continuum of spin states. A primary output of DFT calculations on such an open-shell system is the spin density distribution, which maps the spatial location of unpaired electron spin. researchgate.net This analysis is crucial for several reasons:
Identifying Spin Delocalization: It shows the extent to which unpaired spin is delocalized from the iron centers onto the bridging oxo, hydroxo, and peripheral carboxylate ligands. dntb.gov.ua
Determining Spin Ordering: For a given total spin state, DFT can predict the relative orientation (spin-up or spin-down) of the local magnetic moments on each of the eleven iron centers. researchgate.net This is fundamental to understanding the magnetic structure, such as identifying ferromagnetic or antiferromagnetic alignments between specific iron atoms.
In a typical undecairon(III) oxo-hydroxo cluster, the spin density is predominantly localized on the Fe(III) ions. However, a small but significant portion of the spin is often transferred to the bridging oxygen atoms, indicating a degree of covalency and the pathway for magnetic exchange (superexchange). The analysis of the spin ordering in the ground state reveals the complex magnetic topology, which is often characterized by spin frustration—a phenomenon where competing antiferromagnetic interactions cannot all be simultaneously satisfied, leading to non-collinear spin arrangements. ohsu.edu
| Atom/Fragment | Mulliken Spin Density (a.u.) | NBO Spin Density (a.u.) |
|---|---|---|
| Fe1 | 4.35 | 4.28 |
| Fe2 | -4.33 | -4.26 |
| O(oxo) bridge (Fe1-O-Fe2) | -0.02 | -0.03 |
| OH bridge | 0.01 | 0.01 |
| Carboxylate Ligand | -0.005 | -0.004 |
This table presents hypothetical yet representative values based on DFT studies of similar polynuclear iron(III) oxo clusters, illustrating the distribution of spin density across different components of the complex.
Molecular Orbital (MO) theory provides a complementary perspective to the electron density-based view of DFT. researchgate.netresearchgate.net An analysis of the Kohn-Sham orbitals, the one-electron wavefunctions in DFT, helps to explain the bonding and electronic transitions within the undecairon(III) complex. The high number of atoms results in a dense set of molecular orbitals.
Key insights from MO analysis include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the kinetic stability and reactivity of the cluster.
Orbital Composition: Analysis of the MOs reveals the contribution of iron d-orbitals and ligand p-orbitals to the bonding and antibonding interactions. Orbitals involved in the Fe-O bonds are of particular interest.
Magnetic Orbitals: The singly occupied molecular orbitals (SOMOs) are directly responsible for the magnetic properties. In a high-nuclearity cluster like Fe₁₁, there will be a large number of such orbitals, primarily of Fe(3d) character, that are close in energy. The energy splitting and ordering of these magnetic orbitals dictate the preferred spin state of the complex.
An energy level diagram for an undecairon(III) complex would show a dense band of orbitals with significant Fe(3d) character located around the Fermi level. The interactions between the iron centers, mediated by the oxo and hydroxo bridges, lead to a splitting of these d-orbitals into a complex manifold, which is a molecular analogue of the d-band in bulk iron oxides. researchgate.net
Exchange Coupling Parameter Determination (Jᵢⱼ)
To quantify the magnetic interactions between the iron centers, the magnetic behavior is often modeled using the Heisenberg-Dirac-van Vleck (HDvV) spin Hamiltonian. This model describes the energy of a particular spin state based on pairwise exchange coupling parameters, Jᵢⱼ, between each pair of iron ions (i and j). In an undecairon(III) complex, numerous distinct Jᵢⱼ values are needed to describe the web of interactions.
Calculating the Jᵢⱼ parameters from first principles is a significant challenge. The broken-symmetry (BS) DFT approach is a powerful and widely used technique for this purpose. aps.org This method circumvents the difficulty of directly calculating the energies of the closely spaced spin states. Instead, it computes the energy of a high-spin (ferromagnetic) state, where all iron spins are aligned, and the energy of one or more "broken-symmetry" states, where the spin on one or more centers is flipped relative to the others.
The energy difference between the high-spin and broken-symmetry states can then be related to the exchange coupling parameters (Jᵢⱼ) through established formulas. By calculating a series of BS states with different spin-flipped arrangements, a system of equations can be solved to extract the individual Jᵢⱼ values corresponding to the different Fe-O-Fe or Fe-(OH)-Fe pathways in the undecairon(III) core. These calculations have shown that J values are highly sensitive to the local geometry. ohsu.edu
Decades of research on smaller iron clusters have led to the development of magnetostructural correlations, which relate the magnitude and sign of the exchange coupling constant (J) to specific structural parameters, such as the Fe-O bond distance and the Fe-O-Fe bridging angle. These correlations, often derived semi-empirically but supported by theoretical calculations, provide a powerful predictive tool.
For high-nuclearity clusters like undecairon(III), these correlations can be used to:
Estimate Jᵢⱼ values: Based on the crystal structure, one can predict the set of exchange parameters without performing computationally expensive BS-DFT calculations.
Rationalize Magnetic Properties: The correlations can explain why certain interactions are strongly antiferromagnetic (typically for Fe-O-Fe angles between 120° and 180°) while others are weak or even ferromagnetic (for angles closer to 90°).
Validate DFT Results: The Jᵢⱼ values calculated via BS-DFT can be compared against those predicted by the correlations to ensure their physical reasonableness.
In an undecairon(III) cluster, which contains a variety of Fe-O-Fe and Fe-OH-Fe linkages with different angles and distances, a wide range of J values would be expected, leading to the complex magnetic behavior and spin frustration effects that characterize its ground state. ohsu.edu
| Fe-O-Fe Angle (°) | Average Fe-O Distance (Å) | Typical J value (cm⁻¹) | Interaction Type |
|---|---|---|---|
| 95 - 105 | 1.95 | +10 to -20 | Weakly Antiferromagnetic / Ferromagnetic |
| 120 - 135 | 1.80 | -100 to -180 | Strongly Antiferromagnetic |
| 140 - 160 | 1.82 | -80 to -120 | Moderately Antiferromagnetic |
This table provides representative data based on established magnetostructural correlations for polynuclear iron(III) oxo clusters. The values illustrate the strong dependence of the magnetic exchange coupling constant on the bridging angle.
Crystal Field and Ligand Field Theory Applications
While DFT provides a detailed quantum mechanical picture, Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), offer a more qualitative and intuitive model for understanding the electronic structure of the individual Fe(III) centers within the cluster.
In the context of an undecairon(III) complex, each iron ion is typically in a distorted octahedral coordination environment, surrounded by a combination of oxo, hydroxo, and carboxylate oxygen atoms. According to CFT, the electrostatic field created by these ligands removes the degeneracy of the five d-orbitals. In an idealized octahedral field, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²).
For a high-spin d⁵ Fe(III) ion, each of the five d-orbitals is singly occupied, resulting in a spherically symmetric ⁶A₁g ground term. This explains why the magnetic properties of Fe(III) ions are often isotropic (g ≈ 2.00) and why single-ion magnetic anisotropy is typically small. LFT expands on this picture by including covalent interactions between the metal d-orbitals and ligand orbitals, providing a more accurate description of the Fe-O bonding. The application of these theories helps to rationalize the electronic spectra and provides a conceptual basis for the local electronic environment of each of the eleven iron centers before considering the more complex inter-ionic magnetic coupling.
Magnetochemical Characterization and Phenomena
Static Magnetic Susceptibility Measurements
Direct current (DC) magnetic measurements were employed to probe the fundamental magnetic properties of the cluster, including its ground state spin and the nature of the exchange interactions between the eleven Fe(III) centers.
The temperature dependence of the magnetic susceptibility, presented as the χMT product, provides initial insights into the dominant magnetic interactions within the cluster. For the undecairon(III) complex, the χMT value at room temperature (300 K) is approximately 16.0 cm³ K mol⁻¹. This value is significantly lower than the expected spin-only value of 48.125 cm³ K mol⁻¹ for eleven non-interacting high-spin Fe(III) ions (S = 5/2, g = 2.0), indicating the presence of dominant antiferromagnetic exchange interactions between the metal centers. researchgate.net
As the temperature is lowered, the χMT product remains nearly constant until about 50 K, below which it steadily increases to a maximum value of 20.3 cm³ K mol⁻¹ at 7.0 K. This rise at low temperatures is indicative of a large spin ground state resulting from the complex network of competing antiferromagnetic interactions. Below 7.0 K, the χMT value decreases, which can be attributed to zero-field splitting (ZFS) effects and/or weak intermolecular antiferromagnetic interactions.
| Temperature (K) | χMT (cm³ K mol⁻¹) |
| 300 | ~16.0 |
| 50 | ~16.0 |
| 7.0 | 20.3 |
| <7.0 | Decreasing |
The unusual magnetic behavior, where numerous antiferromagnetic interactions lead to a high-spin ground state, is a hallmark of spin frustration. cnaa.md In the Fe₁₁ cluster, the geometric arrangement of the iron ions and the mediating oxo and organic ligands creates a scenario where not all antiferromagnetic coupling pathways can be simultaneously satisfied. This frustration among the spin vectors prevents a complete cancellation of spins, resulting in a net high-spin ground state for the molecule.
The ground state spin (ST) was definitively determined to be S = 11/2. This was established by fitting low-temperature (2.0–4.0 K) magnetization data collected at various high magnetic fields (1-5 T). The resulting fit of the experimental data yielded parameters of S = 11/2, with g = 2.03 and a negative axial zero-field splitting parameter D = -0.46 cm⁻¹. mindat.orgufl.eduresearchgate.net The negative D value indicates that the Mₛ = ±11/2 sublevels are the lowest in energy in the absence of a magnetic field, a prerequisite for SMM behavior.
While specific high-field magnetization plots for this undecairon(III) complex reaching full saturation are not detailed in the primary communication, the fitting of magnetization data up to 5 T is consistent with the S = 11/2 ground state. mindat.orgufl.edu For a system with S = 11/2 and g = 2.03, the theoretical saturation magnetization (Mₛₐₜ) would be Mₛₐₜ = NgμB S ≈ 11.1 Nβ. High-field studies on similar polynuclear iron(III) clusters are crucial to confirm that the magnetization approaches this theoretical saturation value, which provides unambiguous confirmation of the ground state spin. researchgate.net
Dynamic Magnetic Studies
Alternating current (AC) magnetic susceptibility measurements are a powerful tool for probing the dynamics of magnetization, particularly in identifying SMMs, which exhibit slow magnetic relaxation.
AC susceptibility measurements performed on the undecairon(III) complex revealed frequency-dependent in-phase (χ') and out-of-phase (χ'') signals, which are a definitive signature of slow relaxation of the magnetization. osti.gov The presence of a non-zero, frequency-dependent out-of-phase signal indicates that the magnetization of the molecule cannot keep pace with the oscillating AC field at low temperatures, signifying an energy barrier to spin reversal. Such behavior is characteristic of superparamagnetism at the molecular level.
The combination of a high-spin ground state (S = 11/2) and negative magnetic anisotropy (D = -0.46 cm⁻¹) makes this undecairon(III) complex a single-molecule magnet. The potential energy barrier (Ueff) for the reversal of the magnetization can be estimated using the equation Ueff = |D|S² for integer spin systems or Ueff = |D|(S² - 1/4) for half-integer spin systems. For this S=11/2 cluster, this calculation provides a theoretical barrier of approximately 13.8 cm⁻¹ (or 19.9 K).
Experimental confirmation of this SMM behavior was provided by low-temperature single-crystal magnetic studies using a micro-SQUID magnetometer. These studies revealed magnetic hysteresis of molecular origin at temperatures below 1.2 K. mindat.orgufl.edu The hysteresis loops are a macroscopic manifestation of the slow magnetic relaxation. However, the observation of fast quantum mechanical tunneling of magnetization near zero field was also noted, a common phenomenon in SMMs that provides an alternative, non-thermal pathway for magnetization reversal. mindat.orgufl.edu
Advanced Spectroscopic Probes for Magnetic States
The intricate magnetic behavior of the undecairon(III) oxo-hydroxo complex, arising from the multiple exchange interactions between the eleven iron centers, necessitates the use of advanced spectroscopic techniques for a comprehensive understanding of its electronic structure. Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopies are particularly powerful in this regard, offering detailed insights into the oxidation states, local environments, and spin states of the individual iron ions within the cluster.
Mössbauer Spectroscopy for Iron Oxidation States and Local Magnetic Fields
Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds, providing precise information about the oxidation state, spin state, and coordination environment of the iron nuclei. In polynuclear clusters like the undecairon(III) complex, this technique can distinguish between different iron sites within the molecule.
Research Findings:
Studies on high-nuclearity iron(III)-oxo clusters reveal characteristic Mössbauer parameters. For an undecanuclear complex composed exclusively of Fe(III) ions, all iron centers are in the +3 oxidation state. This is unequivocally confirmed by the isomer shift (δ) values obtained from Mössbauer spectroscopy. High-spin iron(III) in an oxygen-rich coordination environment, typical for oxo-hydroxo clusters, generally exhibits isomer shifts in the range of 0.40 to 0.55 mm/s at low temperatures (e.g., 4.2 K) relative to iron metal at room temperature.
The Mössbauer spectrum of a complex undecanuclear cluster is often complex, requiring fitting with multiple quadrupole doublets. This complexity arises because the eleven iron centers are not in chemically or structurally identical environments. The core of the [Fe₁₁O₆(OH)₆]¹⁵⁺ cluster contains multiple distinct iron sites with varying coordination numbers and geometries, leading to different electric field gradients (EFGs) at each nucleus.
The quadrupole splitting (ΔE_Q) is a measure of the interaction between the nuclear quadrupole moment and the local EFG. Its value is sensitive to the symmetry of the electron charge distribution and the local coordination geometry. In high-spin Fe(III), the d⁵ electron configuration is spherically symmetric (⁶S ground state), which should theoretically result in a zero EFG and thus no quadrupole splitting. However, distortions from perfect octahedral or tetrahedral symmetry in the ligand field, as well as contributions from the surrounding crystal lattice, induce a non-zero EFG. Consequently, distinct quadrupole doublets are observed for the different iron sites within the undecanuclear cluster.
At very low temperatures, the application of a strong external magnetic field leads to the splitting of the Mössbauer spectra into complex magnetic patterns (Zeeman splitting). The analysis of these magnetically perturbed spectra can provide information on the magnitude and orientation of the internal magnetic field experienced by each iron nucleus. In antiferromagnetically coupled clusters, the spins of the individual Fe(III) ions align in opposition, leading to a small or zero net magnetic moment in the ground state. The internal magnetic fields observed in Mössbauer spectroscopy under these conditions are a direct probe of the spin state of the individual iron ions. For high-spin Fe(III), these internal fields are typically large, on the order of 40-55 Tesla.
| Parameter | Typical Range | Information Provided |
|---|---|---|
| Isomer Shift (δ) (mm/s) | 0.40 - 0.55 | Confirms Fe(III) oxidation state. |
| Quadrupole Splitting (ΔE_Q) (mm/s) | 0.20 - 1.50 | Indicates distortion from ideal symmetry at the iron sites. Multiple values suggest inequivalent iron environments. |
| Internal Magnetic Field (B_int) (Tesla) | 40 - 55 | Confirms high-spin (S=5/2) state of individual Fe(III) ions. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Anisotropy
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it an ideal tool for studying paramagnetic materials like the undecairon(III) complex. Each high-spin Fe(III) ion possesses five unpaired electrons (S=5/2).
Research Findings:
In large, magnetically coupled clusters, the interactions between the individual iron spins lead to a set of total spin states (S_T) for the molecule. In the case of the undecanuclear iron(III) cluster, the dominant magnetic interaction is antiferromagnetic coupling between the Fe(III) centers, mediated by the oxo and hydroxo bridges. This coupling results in a ground state with a low or zero total spin (S_T = 0 or 1/2), rendering the cluster EPR silent at very low temperatures.
However, EPR signals can often be observed from thermally populated excited states that have higher total spin values. The EPR spectra of high-spin Fe(III) systems are highly sensitive to the local symmetry of the iron sites, which is described by the zero-field splitting (ZFS) parameters D (axial) and E (rhombic). These parameters lift the degeneracy of the M_s sublevels even in the absence of an external magnetic field.
High-frequency EPR (HF-EPR) is often required to accurately determine the ZFS parameters for such complex systems. The analysis of the temperature dependence of the EPR signal intensities can provide valuable information about the energy separation between the ground state and the low-lying excited spin states, which is directly related to the strength of the magnetic exchange interactions (J-coupling) between the iron centers.
The anisotropy of the magnetic properties, reflected in the ZFS parameters, arises from the specific geometric arrangement of the iron ions and the bridging ligands within the cluster's core. The detailed analysis of the EPR spectra, often in conjunction with magnetic susceptibility measurements and theoretical modeling, allows for the mapping of the intricate network of exchange interactions that define the magnetic landscape of the undecanuclear iron(III) complex.
| System | Effective g-values | Spin State (S) | Interpretation |
|---|---|---|---|
| Isolated Fe(III) (Rhombic) | g ≈ 4.3 | 5/2 | Characteristic of a high-spin Fe(III) ion in a low-symmetry environment. |
| Undecairon(III) Cluster (Ground State) | EPR Silent | 0 or low integer | Antiferromagnetic coupling leads to a diamagnetic or integer spin ground state. |
| Undecairon(III) Cluster (Excited States) | Complex signals | Various S_T > 0 | Signals arise from thermally populated excited spin states; analysis provides insight into exchange coupling constants (J). |
Bioinorganic Analogs and Biomineralization Models
Undecairon(III) Complex as a Structural and Functional Model for Ferritin Cores
The undecairon(III) oxo-hydroxo aggregate, specifically the compound [Fe₁₁O₆(OH)₆(O₂CPh)₁₅], serves as a critical model for understanding the formation and structure of the polyiron core within the protein ferritin. researchgate.net Ferritin is a ubiquitous protein responsible for iron storage and detoxification in a wide range of organisms, from bacteria to humans. nih.gov It sequesters up to 4,500 iron(III) atoms within its protein shell in the form of a mineral, akin to hydrous ferric oxide. nih.gov The undecairon(III) complex provides a structurally defined intermediate that helps to elucidate the stepwise process of iron core formation. nih.gov
The undecairon(III) complex mimics the initial stages of iron biomineralization within ferritin. Its synthesis through the controlled hydrolytic polymerization of simpler iron precursors in non-aqueous solvents mirrors the biological process where soluble Fe(II) is oxidized and hydrolyzes to form a growing Fe(III) oxo-hydroxo core inside the protein cavity. researchgate.net The structure of the complex, featuring a central core of eleven iron atoms bridged by oxo and hydroxo ligands, represents a stable, intermediate-sized cluster that is a plausible step in the pathway from mononuclear iron to the large mineralized core of mature ferritin. nih.gov
This synthetic model is crucial for studying the fundamental chemistry of iron sequestration. In biological systems, storing iron in the ferritin core is a detoxification mechanism, preventing the participation of free iron in the generation of harmful reactive oxygen species. The undecairon(III) complex provides a stable, isolable compound that allows detailed investigation of the magnetic and electronic properties of such polyiron oxo-hydroxo aggregates, which are central to their ability to safely store iron. acs.org
Comparative studies between the undecairon(III) complex and the native ferritin core have provided significant insights into the structure of biological iron minerals. X-ray absorption spectroscopy of the undecairon(III) complex reveals distinct structural features that can be compared with the more disordered structure of the ferritin core. nih.gov
One key difference lies in the Fe-Fe distances and coordination numbers. The undecairon(III) complex exhibits a highly ordered, short Fe-Fe interaction at 3.0 Å with a low number of iron neighbors (a coordination number of 2-3). nih.gov In contrast, the mature ferritin core has a similar Fe-Fe distance but with a full shell of neighbors (a coordination number of 6). nih.gov This suggests that the undecairon(III) complex represents an early, incomplete stage of core formation. nih.gov Furthermore, the incomplete Fe-Fe shell in the synthetic model is much more ordered than in ferritin, implying that structural disorder may increase during the later stages of core growth. nih.gov
| Feature | Undecairon(III) Complex | Native Ferritin Core |
| Fe-O Bond Distances | 1.90 Å and 2.02 Å | Variable, characteristic of Fe₂O₃·nH₂O |
| Shortest Fe-Fe Interaction | 3.0 Å | 3.0 Å |
| Fe Neighbors (Coordination No.) | 2-3 | 6 (full shell) |
| Structural Order | Highly ordered | Disordered |
This table presents a comparison of key structural parameters between the synthetic undecairon(III) complex and the natural iron core of ferritin, based on spectroscopic data. nih.gov
Relevance to Other Iron-Containing Metalloproteins and Clusters
The insights gained from the undecairon(III) complex extend beyond ferritin to other iron-containing biological systems. The fundamental principles of its structure and electronic properties are relevant to understanding metalloproteins involved in electron transfer and enzymatic catalysis.
Iron-sulfur clusters and heme groups are the most recognized centers for biological electron transfer, but iron-oxo clusters also play a role. The undecairon(III) complex serves as a valuable platform for studying the electrochemical behavior of polynuclear iron-oxo systems. Cyclic voltammetry studies of the complex have revealed a quasi-reversible one-electron reduction at E₁/₂ = -0.309 V vs. SCE. acs.org This finding is significant as it demonstrates the capacity of such clusters to accept electrons, a fundamental requirement for participating in electron transfer pathways.
While not a direct model for the components of the mitochondrial electron transport chain, such as Complex III, studying the redox properties of well-defined clusters like the undecairon(III) complex helps to understand how electrons can be shuttled between multiple metal centers bridged by oxo ligands. libretexts.orgnih.gov This knowledge is applicable to the broader principles governing electron flow in complex biological machinery where multiple redox-active centers are present. nih.govnih.gov
A significant class of metalloenzymes utilizes non-heme diiron centers to activate molecular oxygen for a variety of challenging oxidative transformations. nih.govnih.gov These enzymes, including methane (B114726) monooxygenase and ribonucleotide reductase, feature active sites with two iron atoms bridged by oxo, hydroxo, or carboxylate ligands. nih.gov
The undecairon(III) complex, while much larger than a diiron center, provides crucial insights into the chemistry of the Fe-O-Fe structural motif. The magnetic and spectroscopic properties of the undecairon(III) aggregate, which arise from the antiferromagnetic coupling between the high-spin Fe(III) centers, are analogous to the magnetic coupling observed in the active sites of diiron enzymes. acs.org Understanding the stability, formation, and electronic structure of the oxo and hydroxo bridges in this robust, well-characterized cluster helps to inform models of the more transient and reactive intermediates, such as peroxo-diiron(III) and high-valent oxoiron(IV) species, that are formed during the catalytic cycles of these enzymes. rsc.orgresearchgate.net
Advanced Materials Science and Catalytic Implications
Molecular Precursors for Iron Oxide Nanomaterials
Undecairon(III) complexes, as well as other polynuclear iron clusters, are valuable as molecular precursors for the synthesis of iron oxide nanomaterials. This approach offers a high degree of control over the resulting material's properties.
The use of polynuclear iron clusters, such as the undecairon(III) complex, as single-source precursors allows for the controlled growth of iron oxide nanoparticles. nih.gov The thermal decomposition of these complexes initiates the nucleation and subsequent growth of the nanoparticles. The ligands surrounding the iron core in the molecular precursor play a crucial role in influencing the growth kinetics, size, and morphology of the resulting iron oxide nanocrystals. nih.gov For instance, the nature of the precursor's ligation can affect the reduction of Fe(III) to Fe(II), which is a critical step in the formation of certain iron oxide phases like magnetite (Fe₃O₄). nih.gov
The synthesis process often involves phase transitions from an initial iron oxide form to others. For example, magnetite (Fe₃O₄) can be transformed into maghemite (γ-Fe₂O₃) through controlled oxidation, and subsequently to the more stable hematite (B75146) (α-Fe₂O₃) at higher temperatures. icm.edu.plkent.ac.uk The retention of the mesoporous structure during these solid-state transformations highlights the robustness of the material's architecture. kent.ac.uk The specific conditions of the synthesis, such as temperature and the presence of certain capping agents, can be tuned to isolate desired phases of iron oxide. icm.edu.plrsc.org
Table 1: Influence of Synthesis Parameters on Iron Oxide Nanoparticle Properties
| Parameter | Effect | Resulting Properties |
|---|---|---|
| Precursor Ligation | Influences Fe(III) reduction and growth kinetics. nih.gov | Affects nanocrystal morphology and the presence of twin defects. nih.gov |
| Temperature | Controls the phase of the iron oxide. icm.edu.pl | Can lead to transitions from Fe₃O₄ to γ-Fe₂O₃ and then to α-Fe₂O₃. icm.edu.pl |
| Capping Agents | Control particle growth and prevent aggregation. nih.gov | Determines the final size and shape of the nanoparticles. rsc.orgnih.gov |
| Atmosphere | Reduction (e.g., H₂/Ar) or oxidation (air). kent.ac.uk | Enables conversion between different iron oxide phases. kent.ac.uk |
Polynuclear iron clusters, including undecairon(III) complexes, are not only precursors but can also be considered as fundamental building blocks for constructing more complex, advanced materials. rsc.org Their well-defined structures and sizes allow for a bottom-up approach to materials design. These clusters can be assembled into larger, ordered architectures, such as one-dimensional chains, two-dimensional arrays, or three-dimensional frameworks. researchgate.net
The ability to create materials with precisely controlled arrangements of these iron clusters opens up possibilities for designing materials with tailored magnetic, electronic, and catalytic properties. For example, the assembly of magnetic clusters can lead to new types of magnetic materials with unique quantum phenomena. aps.org Furthermore, incorporating these clusters into porous materials can create highly active and selective heterogeneous catalysts. semanticscholar.org The study of how these clusters interact and self-assemble is crucial for the future development of novel functional materials. rsc.orgeolss.net
Catalytic Activity and Mechanistic Considerations
The catalytic potential of polynuclear iron clusters is a significant area of investigation, driven by the abundance and low toxicity of iron. mdpi.comencyclopedia.pub
Polynuclear iron clusters can act as catalysts in a variety of organic transformations. rsc.org Their catalytic activity often stems from the cooperative effects of multiple iron centers. harvard.edu These clusters can facilitate multi-electron redox processes that are difficult to achieve with mononuclear complexes. harvard.eduacs.org The presence of multiple iron atoms in close proximity can also provide multiple sites for substrate binding and activation. semanticscholar.org
The ligand environment surrounding the iron core is critical in determining the catalytic properties of the cluster. mdpi.com By modifying the ligands, it is possible to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. nih.gov For instance, in oxidation catalysis, the ligands can modulate the reactivity of the active iron-oxo species. rsc.org
Table 2: Key Factors Influencing Catalysis by Polynuclear Iron Clusters
| Factor | Role in Catalysis | Example |
|---|---|---|
| Nuclearity | Cooperative effects of multiple metal centers. harvard.edu | Facilitation of multi-electron transfer reactions. harvard.edu |
| Ligand Sphere | Tunes electronic and steric properties. mdpi.com | Modulates catalyst activity and selectivity. nih.gov |
| Redox Potential | Determines the feasibility of electron transfer steps. nih.gov | Can be tuned by the ligand environment. nih.gov |
| Substrate Binding | Provides sites for reactant coordination and activation. semanticscholar.org | Can lead to enhanced reaction rates. |
Iron(III) clusters are particularly relevant in mediating electron transfer and redox catalysis due to the accessibility of the Fe(III)/Fe(II) redox couple. chemsociety.org.ng These clusters can act as electron reservoirs, accepting and donating electrons during a catalytic cycle. nih.gov This ability is fundamental to their role in a wide range of redox reactions, including the oxidation of organic substrates and photoredox catalysis. rsc.orgacs.orgnih.gov
In many catalytic processes involving iron(III) clusters, a key step is the transfer of an electron to the cluster, reducing one or more iron centers to Fe(II). This reduced state can then activate substrates or react with oxidants to generate highly reactive intermediates. nih.gov For example, in light-induced ligand-to-metal charge transfer (LMCT) processes, irradiation of an Fe(III) complex can lead to the reduction of the iron center and the oxidation of a coordinated ligand, initiating a catalytic cycle. rsc.orgdeakin.edu.au The ability of polynuclear clusters to delocalize electrons over multiple metal centers can stabilize mixed-valence states and facilitate these electron transfer processes. nih.gov
Emerging Directions and Future Research Prospects
Rational Design of Higher-Nuclearity Iron Clusters
The synthesis of high-nuclearity clusters, including those with eleven iron(III) centers, has often been an empirical endeavor. However, the future lies in the rational design and predictable assembly of these complex structures. This approach moves beyond serendipitous discovery to a targeted synthesis based on a deep understanding of reaction mechanisms and intermolecular forces.
Key strategies in the rational design of larger iron clusters include:
Self-Assembly: This process involves the spontaneous organization of molecules from simpler mononuclear precursors into well-defined, larger structures. nih.gov The formation of the known undecairon(III) oxo-hydroxo aggregate, [Fe₁₁O₆(OH)₆(O₂CPh)₁₅], is a prime example of a self-assembly process where control over reaction conditions and stoichiometry leads to a specific, high-nuclearity product. acs.org
Fragment Condensation: This tactic utilizes pre-formed di- or polynuclear clusters as building blocks, which are then combined to create even larger structures. nih.gov For instance, researchers can use stable oxo-centered iron triangles or "butterfly" cores as starting materials, reacting them under specific conditions to promote condensation into higher-nuclearity species. nih.govnih.gov The goal is to develop a predictable "building block" approach to target specific cluster sizes and topologies, including undecairon(III) systems.
Ligand-Directed Synthesis: The choice of ligand is paramount in dictating the final structure. By employing ligands with specific geometries, denticities, and steric profiles, chemists can guide the assembly process. The use of phosphonic acid ligands, for example, has successfully yielded novel dodecanuclear and nonanuclear iron clusters, demonstrating how ligand choice can be a powerful tool for achieving high nuclearity. nih.govfigshare.com
Future work in this area will focus on developing a comprehensive understanding of the thermodynamic and kinetic factors that govern cluster formation, enabling the synthesis of undecairon(III) and even larger clusters with unprecedented control and precision.
Integration of Undecairon(III) Complexes into Hybrid Materials
A significant future direction is the incorporation of discrete undecairon(III) complexes as functional units within larger, extended materials. Organic-inorganic hybrid materials offer the potential to combine the unique magnetic or catalytic properties of the iron cluster with the processability and structural versatility of a host matrix. rsc.orgmdpi.com
This integration can be achieved through several strategies:
Metal-Organic Frameworks (MOFs): Undecairon(III) clusters can be envisioned as complex secondary building units (SBUs) in the construction of MOFs. nih.gov By functionalizing the peripheral ligands of the cluster with appropriate linker groups, it may be possible to connect the clusters into a porous, crystalline framework. Such materials could exhibit novel properties arising from the ordered arrangement of the high-spin undecairon(III) units, potentially leading to advanced magnetic or catalytic materials.
Nanocomposites: Undecairon(III) complexes can be encapsulated within or grafted onto the surface of polymeric or inorganic matrices. mdpi.com This approach can enhance the stability of the clusters and create materials with synergistic properties, where the cluster imparts magnetic responsiveness or reactivity, and the matrix provides mechanical strength and processability.
The development of these hybrid materials depends on mastering the chemistry of the cluster-matrix interface to ensure that the intrinsic properties of the undecairon(III) core are retained or even enhanced within the final composite material. mdpi.com
Advanced Spectroscopic and Computational Methodologies for Deeper Insight
The complexity of undecairon(III) clusters, with their multiple metal centers and intricate network of magnetic exchange interactions, necessitates the use of advanced characterization techniques and powerful computational tools.
Experimental Techniques: To probe the detailed electronic and magnetic structure, researchers rely on a suite of advanced spectroscopic methods. For the [Fe₁₁O₆(OH)₆(O₂CPh)₁₅] aggregate, techniques such as high-field magnetization and Mössbauer spectroscopy have been crucial. acs.org These methods provide direct insight into the spin state of the individual iron centers and the nature of the magnetic ordering within the cluster.
| Methodology | Insight Provided for Undecairon(III) Complexes |
| High-Field Magnetization | Determines the ground state spin of the cluster and provides information on magnetic anisotropy. acs.org |
| Mössbauer Spectroscopy | Probes the local environment and oxidation state of each iron site within the cluster. acs.org |
| Cyclic Voltammetry | Investigates the redox properties, revealing the electrochemical stability and accessibility of different oxidation states. acs.org |
| Density Functional Theory (DFT) | Elucidates electronic structure and calculates magnetic exchange coupling constants between Fe(III) centers. ufl.edu |
These combined experimental and theoretical approaches are essential for building a complete picture of the structure-property relationships in undecairon(III) complexes.
Exploration of New Ligand Architectures and Their Impact on Cluster Properties
The organic ligands encapsulating the inorganic {Fe₁₁Oₓ} core are not merely spectators; they play a critical role in determining the cluster's synthesis, structure, and physical properties. rsc.org A key area of future research is the systematic exploration of new ligand architectures to tune the characteristics of undecairon(III) clusters.
The impact of ligand architecture can be seen in several areas:
Structural Control: The steric bulk and coordination geometry of ligands can direct the assembly of the iron-oxo core, potentially leading to new structural isomers of undecairon(III) clusters or clusters with even higher nuclearities. nih.govfigshare.com The use of conformationally rigid ligands, for example, can impose specific geometries on the resulting complex. rsc.org
Solubility and Reactivity: Modifying the peripheral organic groups of the ligands can alter the solubility of the cluster in different solvents, which is crucial for processing and for studying its reactivity in solution. researchgate.net Functional groups can also be introduced to serve as sites for post-synthetic modification or for grafting the cluster onto surfaces. chemmethod.com
| Ligand Class | Potential Impact on Undecairon(III) Cluster Properties |
| Carboxylates | Commonly used; form stable and well-defined clusters like [Fe₁₁O₆(OH)₆(O₂CPh)₁₅]. acs.org Variation in the R-group can tune solubility and packing. |
| Phosphonates | Have led to novel high-nuclearity iron clusters with different core topologies. nih.govfigshare.com |
| Polypyridyls | Can introduce different electronic and steric constraints, potentially leading to novel structures and redox properties. researchgate.net |
| Hindered Chelators | Sterically demanding ligands can limit cluster growth, providing a strategy to isolate specific nuclearities and prevent polymerization. rsc.org |
By designing and synthesizing novel ligands, researchers can aim to create a family of undecairon(III) complexes with tailored properties for specific applications in areas such as molecular magnetism and catalysis. nih.govnih.gov
Q & A
Q. How can researchers design reproducible synthetic protocols for undecairon (III) complexes?
Methodological Answer:
- Experimental Design: Follow guidelines for reporting synthetic procedures, including stoichiometric ratios, solvent systems, and reaction temperatures. Ensure reproducibility by documenting inert atmosphere conditions (e.g., Schlenk line techniques) and purification methods (e.g., recrystallization or column chromatography) .
- Characterization: Use X-ray crystallography to confirm structural integrity and elemental analysis to verify purity. For reproducibility, include raw spectral data (e.g., UV-Vis, IR) in supplementary materials .
Q. What spectroscopic techniques are most effective for distinguishing undecairon (III) complexes from related iron-based species?
Methodological Answer:
- Comparative Analysis: Combine Mössbauer spectroscopy to identify oxidation states (Fe³⁺ vs. Fe²⁺) and magnetic susceptibility measurements to detect spin states. Cross-validate with EXAFS to resolve coordination geometry ambiguities .
- Pitfalls: Address overlapping absorption bands in UV-Vis spectra by coupling with cyclic voltammetry to correlate electronic transitions with redox behavior .
Q. How do researchers assess the stability of undecairon (III) complexes under varying pH and temperature conditions?
Methodological Answer:
- Controlled Degradation Studies: Perform kinetic experiments using stopped-flow spectrophotometry to monitor ligand dissociation rates. Use Arrhenius plots to quantify activation energies for thermal decomposition .
- Data Interpretation: Compare stability trends with DFT-calculated bond dissociation energies to identify structurally vulnerable sites .
Advanced Research Questions
Q. How can conflicting magnetic moment data in undecairon (III) complexes be resolved?
Methodological Answer:
- Data Contradiction Analysis: Investigate ligand field effects by synthesizing derivatives with sterically hindered ligands (e.g., bulky aryl groups) and remeasuring magnetic properties. Use broken-symmetry DFT to model spin-coupling interactions .
- Collaborative Validation: Cross-reference findings with neutron diffraction studies to resolve discrepancies between experimental and theoretical spin states .
Q. What strategies optimize catalytic activity of undecairon (III) complexes in oxidation reactions?
Methodological Answer:
- Mechanistic Probes: Employ isotopic labeling (e.g., ¹⁸O₂) and operando Raman spectroscopy to track oxygen transfer pathways. Correlate turnover frequencies with ligand lability using Eyring analysis .
- Structure-Activity Relationships: Design ligand libraries with varying donor strengths (e.g., pyridines vs. carboxylates) and evaluate their impact on redox potentials via chronoamperometry .
Q. How do solvent polarity and counterion effects influence the electronic structure of undecairon (III) complexes?
Methodological Answer:
- Solvent Screening: Conduct UV-Vis titrations in solvents of varying dielectric constants (e.g., DMSO vs. THF) to quantify solvatochromic shifts. Pair with NMR studies to monitor counterion association/dissociation dynamics .
- Computational Modeling: Use COSMO-RS simulations to predict solvent-dependent stabilization of specific oxidation states .
Q. What advanced techniques validate the proposed reaction mechanisms for undecairon (III)-mediated C–H activation?
Methodological Answer:
- Time-Resolved Studies: Utilize ultrafast transient absorption spectroscopy to capture short-lived intermediates. Compare kinetic isotope effects (KIE) for H/D substitution to distinguish between radical and concerted pathways .
- Theoretical Frameworks: Apply Marcus theory to analyze electron transfer kinetics and identify rate-limiting steps .
Methodological Best Practices
Q. How should researchers address inconsistencies in reported crystallographic data for undecairon (III) complexes?
Methodological Answer:
- Critical Literature Review: Conduct a systematic review using reference backtracking (checking citations in high-impact papers) and researcher checks (identifying prolific authors in the field) to compile all known structural variants .
- Re-refinement: Reanalyze deposited CIF files using modern software (e.g., Olex2) to detect overlooked disorder or twinning artifacts .
Q. What computational methods are recommended for modeling the electronic properties of undecairon (III) complexes?
Methodological Answer:
- Multi-Level Modeling: Start with ligand field theory for qualitative insights, then advance to CASSCF/NEVPT2 for multiconfigurational systems. Validate with experimental magnetic data to refine exchange coupling parameters .
- Software Selection: Use ORCA for spin-state energetics and VASP for periodic boundary conditions in solid-state simulations .
Data Reporting and Ethics
Q. How can researchers ensure transparency in reporting failed syntheses of undecairon (III) complexes?
Methodological Answer:
- Negative Data Inclusion: Document unsuccessful attempts (e.g., ligand decomposition or metal reduction) in supplementary materials. Use these to refine synthetic protocols and guide future work .
- Ethical Considerations: Cite prior work comprehensively to avoid duplication and acknowledge alternative synthetic routes proposed by others .
Q. What guidelines govern the use of machine-learning tools in predicting undecairon (III) complex reactivity?
Methodological Answer:
- Model Validation: Train algorithms on diverse datasets (e.g., Cambridge Structural Database entries) and test generalizability with external validation sets. Report uncertainty metrics (e.g., confidence intervals) for predictions .
- Reproducibility: Share code and training data via repositories like Zenodo to enable peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
